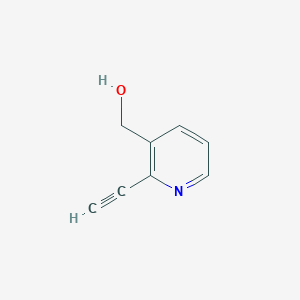

![molecular formula C13H23NO4 B2930645 tert-butyl N-[1-(hydroxymethyl)-2-oxabicyclo[2.2.2]octan-4-yl]carbamate CAS No. 1417556-03-6](/img/structure/B2930645.png)

tert-butyl N-[1-(hydroxymethyl)-2-oxabicyclo[2.2.2]octan-4-yl]carbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

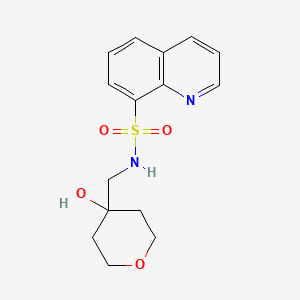

“tert-butyl N-[1-(hydroxymethyl)-2-oxabicyclo[2.2.2]octan-4-yl]carbamate” is a chemical compound with the CAS Number: 1417556-03-6 . It has a molecular weight of 257.33 . The IUPAC name for this compound is tert-butyl (1- (hydroxymethyl)-2-oxabicyclo [2.2.2]octan-4-yl)carbamate .

Molecular Structure Analysis

The InChI code for this compound is 1S/C13H23NO4/c1-11(2,3)18-10(16)14-12-4-6-13(8-15,7-5-12)17-9-12/h15H,4-9H2,1-3H3, (H,14,16) . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis

The compound is stored in a dry room at room temperature . Unfortunately, there is no data available for its boiling point .Aplicaciones Científicas De Investigación

Synthesis of Bioactive Molecules

This compound serves as a versatile intermediate in the synthesis of various bioactive molecules. Its structure allows for the introduction of additional functional groups, making it a valuable precursor in the development of pharmaceuticals with potential antibacterial and antifungal properties .

Drug Discovery

The tert-butyl group in the compound provides protection for the carbamate during chemical reactions, which is crucial in the multi-step synthesis processes often encountered in drug discovery. This protection strategy is employed to improve yields and simplify purification in the creation of new medicinal compounds .

Material Science

In material science, the compound’s unique bicyclic structure can be utilized to create novel polymers with specific mechanical properties. These polymers could have applications ranging from biodegradable materials to components in electronic devices .

Catalysis

The compound can be used in palladium-catalyzed synthesis reactions. Such catalytic processes are essential for creating complex molecules with high precision and are widely used in organic chemistry and industrial applications .

Synthesis of Natural Product Analogs

Due to its reactive hydroxymethyl group, this compound is an excellent starting point for synthesizing analogs of natural products. These analogs can be used to study biological pathways or as lead compounds in drug development .

Chemical Research

Researchers can use this compound to study reaction mechanisms and kinetics. Its well-defined structure makes it an ideal candidate for computational chemistry studies to predict the behavior of similar compounds in various chemical environments .

Anticancer Research

Compounds derived from tert-butyl N-[1-(hydroxymethyl)-2-oxabicyclo[2.2.2]octan-4-yl]carbamate may exhibit anticancer properties. The ability to modify its structure allows for the design of molecules that can target specific pathways involved in cancer cell proliferation .

Development of Diagnostic Agents

The compound’s framework can be modified to create diagnostic agents that bind to specific biological targets. These agents can be tagged with radioactive isotopes or fluorescent markers for imaging in medical diagnostics .

Propiedades

IUPAC Name |

tert-butyl N-[1-(hydroxymethyl)-2-oxabicyclo[2.2.2]octan-4-yl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO4/c1-11(2,3)18-10(16)14-12-4-6-13(8-15,7-5-12)17-9-12/h15H,4-9H2,1-3H3,(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOSMWHBBQKVJPH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC12CCC(CC1)(OC2)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-butyl N-[1-(hydroxymethyl)-2-oxabicyclo[2.2.2]octan-4-yl]carbamate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-methoxybenzamide](/img/structure/B2930565.png)

![(5-Methylisoxazol-3-yl)(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)methanone](/img/structure/B2930567.png)

![[4-(1-Phenylethyl)morpholin-2-yl]-thiomorpholin-4-ylmethanone](/img/structure/B2930568.png)

![2-methyl-3-phenyl-N,5-di(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2930572.png)

![4-(2-methylbenzoyl)-N-[3-(morpholin-4-yl)propyl]-1H-pyrrole-2-carboxamide](/img/structure/B2930576.png)

![4-[(2-chloro-1,3-thiazol-5-yl)methoxy]-N-(3,4-dimethoxyphenethyl)benzenesulfonamide](/img/structure/B2930583.png)

![4-[2-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]pyrimidin-4-yl]morpholine](/img/structure/B2930584.png)